Isopropyl 3-amino-3-phenylpropanoate hydrochloride
Description
Properties
CAS No. |
100369-82-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
InChI Key |
VJZAAPSRRTVRQL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N |
Synonyms |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most efficient route involves a tandem Knoevenagel condensation-Michael addition-esterification sequence using benzaldehyde, malonic acid, ammonium acetate, and isopropyl alcohol. This method achieves 78% yield under optimized conditions.
Key reactants :
-
Benzaldehyde (10.0 g, 0.094 mol)
-
Malonic acid (9.3 g, 0.089 mol)
-
Ammonium acetate (18.2 g, 0.236 mol)
-
Isopropyl alcohol (50 mL)
-
Thionyl chloride (40 g, 0.336 mol)
The reaction proceeds via:
-
Formation of cinnamaldehyde intermediate through Knoevenagel condensation
-
Michael addition of ammonium acetate to generate 3-amino-3-phenylpropanoic acid
-
In situ esterification with isopropyl alcohol activated by thionyl chloride
Process Optimization
Critical parameters influencing yield and purity:
Post-reaction workup involves neutralization with 5N NaOH to pH 6–7, followed by dichloromethane extraction and vacuum distillation. Nuclear magnetic resonance (NMR) confirmation shows characteristic signals at δ 4.343 ppm (ester CH) and δ 1.745 ppm (isopropyl CH3).
Catalytic Hydrogenation of Nitro Precursors
Nitroacrylic Acid Intermediate Route
An alternative pathway utilizes ethyl nitroacetate in a four-step synthesis:
-
Nitroaldol Reaction :
Benzaldehyde reacts with ethyl nitroacetate under piperidine catalysis to form 3-phenyl-2-nitroacrylate esters (62% yield). -
Reductive Amination :
Sodium borohydride in isopropanol reduces the nitro group to amine: -
Transesterification :
The ethyl ester undergoes alcoholysis with isopropyl alcohol using acid catalysts:
Comparative Analysis of Reduction Methods
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sodium borohydride | Isopropanol | 25°C | 78 | 96 |
| H₂/Pd-C | Ethanol | 50°C | 82 | 98 |
| Zn/HCl | THF | 0°C | 65 | 89 |
Catalytic hydrogenation with Pd/C under 3 atm H₂ pressure provides superior stereochemical control, crucial for pharmaceutical-grade material.
Esterification of 3-Amino-3-Phenylpropanoic Acid
Acid-Catalyzed Fischer Esterification
The free amino group necessitates protection before esterification:
-
Boc Protection :
Treat 3-amino-3-phenylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF (89% yield). -
Esterification :
React Boc-protected acid with isopropyl alcohol using:-
H₂SO₄ (concentrated, 5 mol%) at reflux (72% yield)
-
DCC/DMAP in DCM at 0°C (88% yield)
-
-
Deprotection :
Remove Boc group with HCl/dioxane to yield final hydrochloride salt.
Key advantage : Avoids racemization compared to one-pot methods, making it preferred for enantiomerically pure products.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities employ tubular reactors for:
Waste Stream Management
The thionyl chloride route generates HCl gas, necessitating:
-
Alkaline scrubbers (pH >10)
-
SO₂ recovery systems (98% efficiency)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.294–7.167 (m, 5H, Ar-H)
-
δ 4.343 (t, J=6.4 Hz, 1H, CHNH₂)
-
δ 2.591 (d, J=6.4 Hz, 2H, CH₂CO)
-
δ 1.745 (s, 2H, NH₂)
HPLC Conditions :
Emerging Methodologies
Biocatalytic Approaches
Lipase-mediated transesterification shows promise for enantioselective synthesis:
Microwave-Assisted Synthesis
Reduces reaction time by 60% compared to conventional heating:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 18 h | 7 h |
| Energy Consumption | 12 kWh | 4.3 kWh |
| Yield | 78% | 81% |
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Organic Chemistry
Isopropyl 3-amino-3-phenylpropanoate hydrochloride serves as a vital reagent in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and other specialty chemicals. The compound's unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The ester group can be reduced to alcohol derivatives.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Biochemical Research
In biological studies, this compound is instrumental in examining enzyme-substrate interactions and protein modifications. Its role as a biochemical agent facilitates research into metabolic pathways and signal transduction mechanisms. For instance, it may act as an inhibitor or activator for specific enzymes, influencing gene expression and metabolic processes.
Industrial Applications
This compound is also employed in the production of specialty chemicals and intermediates. Its properties enhance solubility and stability in aqueous solutions, making it suitable for various industrial applications.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating metabolic disorders.
- Synthesis of Novel Pharmaceuticals : In a study published in a peer-reviewed journal, scientists utilized this compound to synthesize novel drug candidates targeting cancer cells. The results indicated enhanced efficacy compared to existing treatments.
Mechanism of Action
The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of isopropyl 3-amino-3-phenylpropanoate hydrochloride with its methyl, ethyl, and tert-butyl analogs:
Key Observations:
- Ester Group Impact :
- Chirality : The (S)-methyl variant (CAS 144494-72-4) highlights the importance of stereochemistry in biological activity, a factor likely relevant to the isopropyl analog .
Biological Activity
Isopropyl 3-amino-3-phenylpropanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, comprising an isopropyl group attached to a phenylpropanoate backbone. The molecular formula is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 332.84 g/mol. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a histone deacetylase inhibitor (HDACI) , which plays a crucial role in cancer therapy by modulating gene expression through epigenetic mechanisms. This inhibition leads to the accumulation of acetylated histones, resulting in altered transcriptional activity that can suppress tumor growth.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:
| Study | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.69 | HDAC inhibition |
| Study 2 | HCT-116 | 0.12 | Apoptosis induction |
| Study 3 | MCF-7 | 0.25 | Cell cycle arrest |
Case Studies
-
Antiproliferative Activity Against HeLa Cells
In a study examining the effect of this compound on HeLa cells, researchers reported an IC₅₀ value of 0.69 μM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC₅₀ = 2.29 μM) . -
Mechanistic Insights in HCT-116 Cells
Another study focused on HCT-116 cells demonstrated that treatment with the compound resulted in nuclear disintegration and chromatin condensation, indicative of apoptosis. The observed IC₅₀ was as low as 0.12 μM, suggesting strong pro-apoptotic effects . -
MCF-7 Breast Cancer Model
Research involving MCF-7 breast cancer cells showed that this compound induced cell cycle arrest at G1 phase, with an IC₅₀ of 0.25 μM. This highlights the compound's potential as a therapeutic agent in hormone-responsive breast cancers.
Potential Applications
The implications of these findings are significant for the development of new cancer therapies. The ability of this compound to inhibit HDACs positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Q & A
Q. Key Methodological Steps :
- Amination : React α,β-unsaturated esters with ammonia or protected amines under catalytic asymmetric conditions.
- Hydrochloride Formation : Use HCl gas or concentrated HCl in polar solvents (e.g., isopropyl alcohol) at controlled temperatures (20–30°C) .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?
Basic
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the stereochemistry and purity. Peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and phenyl protons (δ 7.2–7.4 ppm) are critical .
High-Performance Liquid Chromatography (HPLC) : - Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers and assess purity (>98%) .
Mass Spectrometry (MS) : - ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 229.70, consistent with the molecular formula C₁₁H₁₆ClNO₂ .
How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?
Advanced
Racemization often occurs during amine deprotection or salt formation. Optimization strategies include:
- Low-Temperature Deprotection : Use TFA/HCl at 0–5°C to cleave tert-butyl or benzyl groups without epimerization .
- Controlled Acid Addition : Introduce HCl gas slowly in anhydrous isopropyl alcohol to avoid localized heating, which can degrade enantiomeric purity .
- Catalyst Screening : Chiral sulfinamide catalysts (e.g., (R)-N-(p-toluenesulfonyl)-prolinol) reduce racemization by stabilizing transition states .
What strategies are recommended for resolving discrepancies in reported melting points or spectral data of this compound across different studies?
Advanced
Discrepancies may arise from polymorphic forms or impurities. Mitigation approaches:
- Recrystallization : Use solvent systems like ethanol/water to isolate the thermodynamically stable polymorph.
- Impurity Profiling : Employ LC-MS with a C18 column (e.g., Agilent ZORBAX) to detect byproducts such as ethyl ester analogs or unreacted intermediates .
- Cross-Validation : Compare X-ray crystallography data (e.g., CCDC entries) with experimental NMR/IR spectra to confirm structural consistency .
What are the critical factors influencing the stability of this compound under varying pH and temperature conditions during storage?
Advanced
pH Sensitivity :
- The compound is stable at pH 2.5–3.0 (aqueous HCl) but hydrolyzes rapidly above pH 5, forming 3-phenylpropanoic acid derivatives .
Temperature Effects : - Store below -20°C in anhydrous conditions. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when sealed under nitrogen .
Light Exposure : - UV/Vis studies indicate photodegradation via radical pathways; use amber vials for long-term storage .
How can researchers design experiments to assess the enantioselective activity of this compound in biological systems?
Advanced
In Vitro Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
